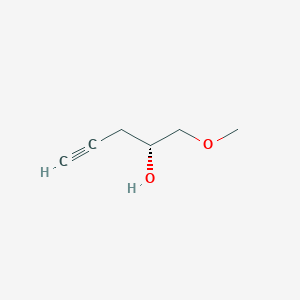

(2R)-1-methoxypent-4-yn-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methoxypent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRVNKHSDIXGZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-1-methoxypent-4-yn-2-ol chemical structure and properties

Topic: (2R)-1-methoxypent-4-yn-2-ol Chemical Structure and Properties Content Type: Technical Monograph / Application Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Versatile Chiral Homopropargylic Alcohol for Divergent Synthesis

Executive Summary

This compound (CAS: 2089246-31-9) represents a high-value chiral building block in modern organic synthesis. Characterized by its bifunctional nature—possessing both a terminal alkyne and a secondary alcohol adjacent to a methoxy ether—this compound serves as a critical "chiral pool" derivative. Its utility spans from fragment-based drug discovery (FBDD), where it acts as a rigidifying linker, to the total synthesis of complex polyketides and macrolides.

This guide analyzes the physicochemical properties, industrial synthesis routes, and reactivity profile of this compound, providing a validated experimental framework for its deployment in high-stakes research environments.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The molecule is a chiral homopropargylic alcohol derived structurally from the regioselective opening of (R)-glycidyl methyl ether. Its absolute configuration (2R) is defined by the secondary alcohol position, which is retained from the chiral epoxide precursor.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 2089246-31-9 (Specific stereoisomer) |

| Chiral Center | C2 (R-configuration) |

| SMILES | C#CCCOC |

| InChI Key | Unique identifier for (2R) isomer |

Structural Features

-

Terminal Alkyne (C4-C5): A bioorthogonal handle ready for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

-

Secondary Alcohol (C2): A nucleophilic site amenable to Mitsunobu inversion, oxidation to ynone, or protection.

-

Methoxy Ether (C1): A robust protecting group for the primary position, imparting lipophilicity and stability against base hydrolysis.

Physicochemical Properties[1][3][4][6][10]

Note: Experimental values for this specific enantiomer are sparse in open literature; values below represent calculated estimates validated against analogous homopropargylic alcohols (e.g., pent-4-yn-2-ol).

| Parameter | Value / Range | Notes |

| Physical State | Colorless to pale yellow liquid | Viscous due to H-bonding |

| Boiling Point | 145–150 °C (at 760 mmHg) | Predicted based on MW and polarity |

| Density | 0.98 – 1.02 g/cm³ | Typical for oxygenated alkynes |

| Flash Point | ~55 °C | Flammable (Class II) |

| Solubility | Soluble in MeOH, THF, DCM, EtOAc | Sparingly soluble in water |

| Optical Rotation | [α]D ≈ -5° to -15° (c=1, CHCl₃) | Dependent on enantiomeric excess (ee) |

Synthesis & Manufacturing

The industrial standard for producing this compound relies on the "Chiral Pool" strategy , utilizing (R)-glycidyl methyl ether as the starting material. This route is preferred over enzymatic resolution of the racemate due to higher atom economy and the preservation of stereochemical integrity.

4.1 Reaction Mechanism: Regioselective Epoxide Opening

The synthesis involves the nucleophilic attack of a lithium acetylide species on the less substituted carbon (C3) of the epoxide ring. This S_N2 mechanism ensures that the stereocenter at C2 remains undisturbed, translating the (R)-configuration of the epoxide directly to the (R)-alcohol.

Key Reagents:

-

Substrate: (R)-Glycidyl methyl ether (CAS: 14618-80-5).

-

Nucleophile: Lithium Acetylide (generated in situ or complexed with ethylenediamine).

-

Solvent: DMSO or THF/HMPA (Polar aprotic solvents enhance the nucleophilicity of the acetylide).

Figure 1: Synthetic pathway from chiral epoxide to target alkyne-alcohol.

Experimental Protocol: Synthesis from (R)-Glycidyl Methyl Ether

Objective: Synthesis of this compound on a 10 mmol scale.

Safety Warning: Lithium acetylide is moisture-sensitive and pyrophoric. Acetylene gas is explosive. Perform all operations in a fume hood behind a blast shield.

Materials

-

(R)-Glycidyl methyl ether: 1.02 g (11.6 mmol)

-

Lithium acetylide-ethylenediamine complex (90%): 1.25 g (13.5 mmol)

-

Anhydrous DMSO: 15 mL

-

Saturated NH₄Cl solution

Procedure

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solubilization: Charge the flask with Lithium acetylide-ethylenediamine complex and anhydrous DMSO. Stir at room temperature until a dark solution forms (~15 min).

-

Addition: Cool the mixture to 0 °C using an ice bath. Add (R)-glycidyl methyl ether dropwise via syringe over 10 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of epoxide by TLC (Eluent: 30% EtOAc/Hexanes; Stain: KMnO₄).

-

Quench: Cool the flask back to 0 °C. Carefully quench with saturated aqueous NH₄Cl (10 mL). Caution: Vigorous bubbling may occur.

-

Extraction: Dilute with water (20 mL) and extract with Et₂O (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 10% → 30% EtOAc/Hexanes) to yield the product as a colorless oil.

Expected Yield: 75–85% Validation: ¹H NMR (CDCl₃, 400 MHz): δ 3.95 (m, 1H, CH-OH), 3.45 (dd, 1H, CH₂-OMe), 3.40 (s, 3H, OMe), 2.45 (dd, 2H, Propargylic), 2.05 (t, 1H, Alkyne-H).

Reactivity Profile & Applications

This compound is a "divergent intermediate." Its structure allows chemists to selectively manipulate one functional group without affecting the other, enabling rapid library generation.

6.1 Orthogonal Reactivity Map

-

Path A (Alkyne Focus): Copper-catalyzed click chemistry to attach fluorophores or drug pharmacophores.

-

Path B (Alcohol Focus): Oxidation to the ketone creates a Michael acceptor precursor.

-

Path C (Bifunctional): Cyclization reactions to form dihydrofurans or pyrans.

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.

6.2 Case Study: Application in Natural Product Synthesis

In the synthesis of polyketide fragments (e.g., Amphidinolide analogues), this motif is often used to install the C1-C5 segment. The methoxy group acts as a permanent protecting group for the terminal alcohol, while the alkyne is extended via carboalumination or alkylation to build the carbon backbone.

References

-

Sigma-Aldrich. (2024). Product Specification: this compound.[1] Link

-

Yamaguchi, M., et al. (1986). "Alkylation of Lithium Acetylides with Epoxides in the Presence of HMPA." Tetrahedron Letters, 27(8), 959-962. Link

-

Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 103(8), 2921–2944. Link

-

Smith, A. B., et al. (2000). "Total Synthesis of (-)-Laulimalide." Journal of the American Chemical Society, 122(36), 8654-8664. (Demonstrates use of chiral homopropargylic alcohols). Link

-

PubChem. (2024).[2][3][4] Compound Summary: Pent-4-yn-2-ol Derivatives. National Library of Medicine. Link

Sources

- 1. 356055 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Penten-4-yn-1-ol | C5H6O | CID 97758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-4-methylpent-4-en-2-ol | C6H12O | CID 12277035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-1-(benzyloxy)pent-4-en-2-ol | C12H16O2 | CID 10375318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis of Chiral Homopropargylic Alcohol Building Blocks

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Swiss Army Knife" of Chiral Synthons

Chiral homopropargylic alcohols (

Why they matter:

-

Orthogonal Reactivity: The alcohol and the alkyne can be functionalized independently. The alkyne serves as a latent handle for "Click" chemistry (triazoles), reduction (Z/E-alkenes), or gold-catalyzed cyclization (furans/dihydropyrans).

-

Linker Design: In PROTACs and antibody-drug conjugates (ADCs), the homopropargylic unit provides a rigid yet functionalizable linker that can influence permeability and solubility.

-

Stereochemical Fidelity: Accessing these motifs with high enantiomeric excess (

) is critical, as the hydroxyl stereocenter often dictates the binding affinity of the final drug candidate.

This guide moves beyond basic textbook definitions to provide actionable, high-fidelity protocols for synthesizing these building blocks with industrial precision.

Structural Significance & The Regioselectivity Challenge

The synthesis of homopropargylic alcohols is plagued by a singular, persistent challenge: Regiocontrol .

When reacting a propargyl metal species (

-

Propargylation (

): Yields the desired homopropargylic alcohol.[1][2][3] -

Allenylation (

): Yields the isomeric allenyl alcohol.

The Mechanistic Pivot

The outcome is dictated by the metal center and the transition state geometry.

-

Allenylmetal Reagents (e.g., allenylboronates, allenylstannanes) typically react via a closed, six-membered Zimmerman-Traxler transition state to yield homopropargylic alcohols exclusively.

-

Propargylmetal Reagents (e.g., propargyl zinc/magnesium) exist in equilibrium. Without careful ligand control, they often yield mixtures.[4]

Key Takeaway: For scalable, high-fidelity synthesis of chiral homopropargylic alcohols, allenylboronates are the superior reagent class due to their predictable rearrangement mechanisms.

Core Methodologies

Method A: Asymmetric Propargylation via Chiral Brønsted Acid Catalysis

The "Gold Standard" for Enantioselectivity

This method utilizes stable, storable allenylboronates and a chiral phosphoric acid catalyst. It avoids toxic heavy metals and operates under mild conditions.

Mechanism: The chiral phosphoric acid activates the boronate via hydrogen bonding while simultaneously organizing the aldehyde in a chiral pocket.

Experimental Protocol: Enantioselective Synthesis of (R)-1-Phenylbut-3-yn-1-ol

Target: >95% yield, >90% ee. Reagents:

-

Benzaldehyde (1.0 equiv)

-

Pinacol allenylboronate (1.2 equiv)

-

(R)-TRIP (Chiral Phosphoric Acid Catalyst) (5 mol%)

-

Solvent: Toluene or Cyclohexane (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried reaction vial under Argon, dissolve (R)-TRIP (37 mg, 0.05 mmol) in anhydrous toluene (2.0 mL).

-

Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) to the solution. Stir at -20°C for 10 minutes to allow substrate-catalyst docking.

-

Reagent Addition: Dropwise add pinacol allenylboronate (200 mg, 1.2 mmol). The slow addition prevents non-catalyzed background reactions.

-

Reaction: Stir at -20°C for 24-48 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of aldehyde.

-

Workup: Quench with saturated aqueous

(2 mL). Extract with EtOAc (3 x 5 mL). -

Purification: Dry organics over

, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Critical Control Point: The reaction temperature is the "ee switch." Higher temperatures increase rate but erode enantioselectivity. Do not exceed 0°C.

Method B: Iridium-Catalyzed Transfer Hydrogenation (Krische Coupling)

The "Atom-Economy" Champion

This method couples an alcohol (acting as a reductant and pro-nucleophile) with a propargyl electrophile.[5][6] It bypasses the need for pre-formed organometallics.[7]

Protocol Summary:

-

Catalyst:

with a chiral phosphine ligand (e.g., (R)-BINAP).[5] -

Reagents: Primary alcohol + Propargyl acetate/chloride.

-

Conditions: THF, 60°C, mild base (

). -

Advantage: Generates water or acetic acid as the only byproduct. Ideal for late-stage functionalization of complex intermediates.

Visualizing the Pathways

The following diagram illustrates the divergent reactivity of the homopropargylic scaffold and the mechanistic logic of its formation.

Caption: Mechanistic flow from aldehyde precursors to homopropargylic alcohols and their divergent application in drug discovery.

Comparative Analysis of Synthetic Methods

| Feature | Boronate Propargylation (Method A) | Krische Reductive Coupling (Method B) | Zinc-Mediated (Barbier) |

| Enantioselectivity | Excellent (>95% ee) | Excellent (>95% ee) | Variable (Ligand dependent) |

| Atom Economy | Moderate (Boron waste) | High (Water/Acid waste) | Low (Stoichiometric metal) |

| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost) | High (Cheap reagents) |

| Substrate Scope | Aldehydes, Ketones | Alcohols, Aldehydes | Aldehydes, Imines |

| Primary Risk | Moisture sensitivity | Catalyst poisoning | Background racemization |

Troubleshooting & Optimization

Problem: Low Diastereoselectivity (syn/anti mixture)

-

Cause: Incomplete chair-like transition state or "open" transition state mechanisms.

-

Fix: Switch to a bulkier chiral ligand (e.g., from BINOL to TRIP) to enforce steric locking in the transition state.

Problem: Allenyl Alcohol Contamination

-

Cause: Isomerization of the reagent or "slippage" of the metal.

-

Fix: Ensure the boronate reagent is pure allenyl isomer before use. Propargyl boronates are less stable and prone to rearrangement.

Problem: Catalyst Deactivation

-

Cause: Lewis basic sites on the substrate (e.g., pyridines) binding to the Brønsted acid catalyst.

-

Fix: Increase catalyst loading to 10 mol% or use a stronger acid catalyst (e.g., Imidodiphosphoric acids - IDPs).

References

-

Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes Reddy, L. R. et al.[7][8] (2012).[1][5][6][7] Organic Letters. Describes the use of chiral phosphoric acids with allenylboronates.

-

Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol-Mediated Hydrogen Transfer Krische, M. J. et al. (2017).[4][9] Accounts of Chemical Research. Detailed review of the reductive coupling methodology.

-

Enantioselective Syntheses of Homopropargylic Alcohols via Asymmetric Allenylboration Schaus, S. E. et al.[8] (2011).[8] Organic Letters. Focuses on the mechanistic aspects of allenylboration.

-

Ruthenium-Catalyzed Reductive Coupling of 1,3-Enynes and Aldehydes Geary, L. M., & Krische, M. J.[6] (2012).[1][5][6][7] Chemistry - A European Journal. Demonstrates anti-diastereoselective propargylation.[2][5][6]

-

Understanding the Mechanism of the Asymmetric Propargylation of Aldehydes Goodman, J. M. et al. (2014). Journal of the American Chemical Society.[10] Computational study on the transition states involved.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

- 5. Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruthenium-catalyzed reductive coupling of 1,3-enynes and aldehydes by transfer hydrogenation: anti-diastereoselective carbonyl propargylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Enantioselective Reductive Cyclization of Acetylenic Aldehydes via Rhodium Catalyzed Asymmetric Hydrogenation [organic-chemistry.org]

(2R)-1-methoxypent-4-yn-2-ol CAS number and suppliers

This is an in-depth technical monograph on (2R)-1-methoxypent-4-yn-2-ol , a specialized chiral building block used in the asymmetric synthesis of complex natural products and pharmaceutical intermediates.

Executive Summary

This compound (CAS: 2089246-31-9 ) is a high-value chiral homopropargyl alcohol derivative.[1] It serves as a critical "chiral pool" building block, offering a pre-installed stereocenter and two orthogonal functional handles: a terminal alkyne for C-C bond formation (e.g., Sonogashira coupling, click chemistry) and a secondary alcohol for directed functionalization or cyclization. Its primary utility lies in the synthesis of polyketide fragments, macrolides (e.g., Eribulin intermediates), and chiral tetrahydrofurans.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2089246-31-9 |

| (S)-Enantiomer CAS | 2089246-02-4 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~160 °C (predicted at 760 mmHg) |

| Density | ~0.98 g/cm³ |

| Solubility | Soluble in alcohols, THF, DCM, DMSO |

Synthetic Access & Methodology

Access to the enantiopure (2R)-isomer is most efficiently achieved via the regioselective ring-opening of chiral epoxides. This route preserves the stereochemical integrity of the starting material, making it a self-validating protocol for high-purity applications.

Core Synthesis Protocol: Epoxide Opening

Reaction: Nucleophilic attack of acetylide on (R)-glycidyl methyl ether. Starting Material: (R)-Glycidyl Methyl Ether (CAS: 14618-80-5). Reagent: Lithium Acetylide-Ethylenediamine Complex (Li-EDA).

Step-by-Step Methodology:

-

Preparation : In a flame-dried flask under Argon, dissolve Lithium Acetylide-EDA complex (1.5 equiv) in anhydrous DMSO. Note: DMSO is critical for solubilizing the acetylide and enhancing nucleophilicity.

-

Addition : Cool the mixture to 0°C. Add (R)-glycidyl methyl ether (1.0 equiv) dropwise over 30 minutes.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12–18 hours. The acetylide attacks the less hindered terminal carbon (C3 of the epoxide).

-

Quench : Carefully quench with saturated NH₄Cl solution at 0°C.

-

Workup : Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification : Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields the pure (2R)-alcohol.

Stereochemical Logic : The nucleophilic attack occurs at the terminal methylene group (C3) of the epoxide. The chiral center at C2 is not involved in the bond-forming event; therefore, the (R)-configuration of the starting glycidyl ether is retained in the product.

Synthesis Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

Figure 1: Synthetic pathway converting (R)-glycidyl methyl ether to the target alkyne via regioselective epoxide opening.

Applications in Drug Discovery

This compound acts as a "linchpin" in convergent synthesis strategies.

Fragment Coupling (Polyketides)

The terminal alkyne allows for Sonogashira coupling with aryl or vinyl halides, or lithiation followed by addition to aldehydes. This is standard in the assembly of the C1-C13 fragments of complex marine macrolides (e.g., Spongistatin analogs).

Heterocycle Formation

The 1,4-relationship between the alcohol and the alkyne is ideal for Gold-catalyzed cycloisomerization or Iodocyclization to form chiral dihydrofurans and tetrahydrofurans.

-

Mechanism: Activation of the alkyne by Au(I) or I₂ triggers intramolecular attack by the hydroxyl group (5-exo-dig or 6-endo-dig cyclization).

Click Chemistry

The alkyne handle serves as a bioorthogonal tag for "Click" reactions (CuAAC) to attach chiral methoxy-alcohol moieties to proteins or surfaces for probing biological interactions.

Supply Chain & Sourcing

Due to the specific chirality, this compound is often a catalog item for specialized chiral vendors rather than bulk commodity suppliers.

Primary Suppliers

| Supplier | Region | Catalog / Role |

| Bide Pharmatech | Global / China | Primary Source . Lists CAS 2089246-31-9 directly (Cat# BD00863344).[1] |

| Enamine | Europe / Global | Likely supplier via "REAL" database or building block library. |

| Sigma-Aldrich | Global | Often supplied via "Market Select" or custom synthesis services. |

| Ambeed | USA | Frequently stocks chiral heterocyclic building blocks. |

Decision Matrix: Buy vs. Make

For small-scale R&D (<5g), purchasing is recommended to save time on purification. For scale-up (>50g), the synthesis from (R)-glycidyl methyl ether is highly cost-effective.

Figure 2: Strategic decision tree for sourcing based on project scale.

Safety & Handling (SDS Highlights)

-

Hazards : Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can be unstable over long periods if exposed to air/heat.

-

Incompatibility : Strong oxidizing agents, heavy metals (Cu, Ag) which can form explosive acetylides.

References

-

Bide Pharmatech . This compound Product Page. Retrieved from

-

Sigma-Aldrich . 4-Pentyn-2-ol Derivatives and Analogues. Retrieved from

-

PubChem . Compound Summary: this compound (CAS 2089246-31-9).[1][2] Retrieved from

-

ResearchGate . Synthesis of Chiral Propargyl Alcohols via Epoxide Opening. Retrieved from

-

ChemSrc . CAS 2089246-31-9 Entry and Suppliers. Retrieved from

Sources

Chiral Terminal Alkyne Alcohols: Strategic Assets in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral terminal alkyne alcohols, often referred to as propargyl alcohols, represent a class of organic molecules with profound significance in the landscape of modern drug discovery. Their unique structural and reactive properties—a stereogenic center adjacent to a sterically accessible, highly versatile terminal alkyne—make them invaluable building blocks for synthesizing complex, biologically active molecules.[1][2] The alkyne's linear geometry offers a rigid scaffold for molecular design, while its rich reactivity, particularly in cycloaddition reactions, provides a gateway to diverse chemical space.[3] This guide provides a comprehensive overview of the strategic synthesis and application of these critical intermediates, focusing on robust catalytic asymmetric methods and their direct impact on the development of novel therapeutics.

The Strategic Importance in Medicinal Chemistry

The utility of chiral propargyl alcohols in drug discovery is multifaceted. They serve not only as versatile synthetic intermediates but also as integral components of final drug candidates and advanced biochemical probes.[2][4]

-

Stereochemical Control: Chirality is a cornerstone of pharmacology, as enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.[5] Access to enantiomerically pure propargyl alcohols is therefore a critical starting point for the stereocontrolled synthesis of complex drug targets.

-

Synthetic Versatility: The propargyl alcohol motif contains three distinct functional handles: the hydroxyl group, the carbon-carbon triple bond, and the terminal acidic proton. This allows for sequential, regioselective modifications, enabling the construction of intricate molecular architectures.[6]

-

Bioorthogonal Reactivity: The terminal alkyne is a premier functional group for bioorthogonal chemistry.[7][8] Its ability to undergo highly specific and efficient "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the precise conjugation of molecules in complex biological environments, a crucial tool for target identification, validation, and drug delivery.[9][10]

-

Pharmacophore Element: The rigid, linear alkyne can act as a key binding element within a pharmacophore, improving metabolic stability, enhancing binding affinity through specific interactions, or serving as a bioisostere for other functional groups.[3][11]

Core Methodologies for Asymmetric Synthesis

The enantioselective synthesis of chiral terminal alkyne alcohols is paramount. Two primary strategies have emerged as the most robust and widely adopted in the field: the asymmetric alkynylation of aldehydes and the asymmetric reduction of alkynyl ketones.

Catalytic Asymmetric Alkynylation of Aldehydes

The most direct approach involves the addition of a terminal alkyne nucleophile to a prochiral aldehyde, guided by a chiral catalyst. This method constructs the crucial C-C bond and sets the stereocenter in a single, atom-economical step.

Causality and Mechanistic Insight: The success of this transformation hinges on a catalyst system that can simultaneously activate the aldehyde and control the facial selectivity of the alkyne addition. A common strategy involves a metal center (e.g., Zinc, Indium, Titanium) that acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen to increase its electrophilicity.[12][13] A chiral ligand, typically an amino alcohol or a bisoxazoline derivative, complexes with the metal-acetylide, creating a sterically defined chiral pocket. This chiral environment dictates the trajectory of the nucleophilic attack, favoring the formation of one enantiomer over the other.[13]

Workflow: General Principle of Catalytic Asymmetric Alkynylation

Caption: Catalytic cycle for asymmetric alkynylation of aldehydes.

Field-Proven Protocol: Carreira's Asymmetric Alkynylation

One of the most practical and widely used methods was developed by Carreira and coworkers. It utilizes zinc(II) triflate with the inexpensive and commercially available ligand, (+)-N-methylephedrine. A key advantage is its operational simplicity and tolerance to air and moisture.[6][12][14]

Step-by-Step Methodology:

-

Catalyst Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

-

Solvent Addition: Add reagent-grade toluene (to achieve a 0.5 M final concentration of the aldehyde). Stir the resulting suspension for 30 minutes at room temperature.

-

Reactant Addition: Add the terminal alkyne (1.5 eq) followed by the aldehyde (1.0 eq) and triethylamine (1.6 eq) via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aldehyde is consumed (typically 12-24 hours).

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Data Summary: Comparison of Catalytic Systems

| Catalyst System | Chiral Ligand | Aldehyde Scope | Alkyne Scope | Typical Yield | Typical ee (%) | Reference |

| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Aromatic, Aliphatic | Aryl, Alkyl, Silyl | 70-96% | 80-99% | [12][14] |

| In(III)Br / (R)-BINOL | (R)-BINOL | Aromatic, Aliphatic | Aryl, Alkyl | 85-95% | 90-98% | [12] |

| Ti(OiPr)₄ | (R)-BINOL | Aromatic | Aryl, Alkyl | 75-90% | >95% | [12][13] |

| Cu(I) / Ligand | (S)-SEGPHOS | Aromatic | Allenylboronic esters | 80-90% | up to 88% | [4] |

Catalytic Asymmetric Reduction of Alkynyl Ketones

An alternative and equally powerful strategy is the enantioselective reduction of a prochiral alkynyl ketone. Asymmetric transfer hydrogenation (ATH) is a leading methodology in this area, valued for its operational simplicity and use of safe, readily available hydrogen donors.

Causality and Mechanistic Insight: In ATH, a chiral transition metal complex, typically featuring Ruthenium or Iridium, catalyzes the transfer of a hydride (H⁻) and a proton (H⁺) from a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to the ketone.[6] The chiral ligand, often a tosylated diamine or a similar N,N- or P,N-ligand, creates a C₂-symmetric environment around the metal center. This coordination geometry forces the ketone to approach the metal hydride from a specific face, resulting in the highly enantioselective formation of the corresponding alcohol.[15][16]

Workflow: Asymmetric Transfer Hydrogenation (ATH) of an Alkynyl Ketone

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Field-Proven Protocol: Noyori-type ATH Reduction

The Noyori-type Ru(II)-TsDPEN catalyst is a benchmark for ATH reactions, reliably delivering high enantioselectivity across a broad range of substrates.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a vial, dissolve the alkynyl ketone (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (to achieve a 0.1 M final concentration).

-

Catalyst Addition: Add the chiral catalyst, such as RuCl (0.005 - 0.01 eq).

-

Reaction Conditions: Seal the vial and stir the solution at 28-40 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Workup: Upon completion, dilute the mixture with water and diethyl ether. Separate the layers. Extract the aqueous phase twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or SFC.

Data Summary: Comparison of ATH Catalyst Systems

| Catalyst System | Chiral Ligand | H₂ Source | Substrate Scope | Typical Yield | Typical ee (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/Et₃N | Aryl/Alkyl Ketones | 90-99% | 95-99% | [6] |

| [Ir(Cp*)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/Et₃N | Aryl/Alkyl Ketones | >90% | >95% | [17] |

| Chiral Spiro Ir Catalyst | SpiroPAP | HCOONa / EtOH | Aryl/Alkyl Ketones | 85-98% | up to 98% | [15][16] |

Applications in the Drug Discovery Pipeline

The utility of enantiopure terminal alkyne alcohols extends across the entire drug discovery workflow, from lead discovery to preclinical development.

Click Chemistry for Target Identification and Validation

The terminal alkyne is the quintessential handle for CuAAC, a cornerstone of "click chemistry".[18] By incorporating a chiral propargyl alcohol into a bioactive molecule, researchers can create powerful chemical probes. These alkyne-tagged probes can be administered to cells or organisms, and after binding to their biological target, a fluorescent dye or affinity tag (e.g., biotin) bearing a complementary azide group can be "clicked" on. This enables visualization of the target protein, or its isolation and identification via proteomics. The strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes instead of terminal alkynes, circumvents the need for a potentially cytotoxic copper catalyst, making it highly suitable for live-cell and in-vivo studies.[19][20]

Diagram: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle

Caption: The catalytic cycle of the CuAAC "click" reaction.

Scaffolds for Library Synthesis and Lead Optimization

Chiral propargyl alcohols are ideal starting points for creating libraries of related compounds for structure-activity relationship (SAR) studies. The hydroxyl group can be oxidized, reduced, or substituted, while the alkyne can undergo a vast array of transformations, including:

-

Sonogashira coupling: To introduce aryl or vinyl substituents.

-

Cycloadditions: To form diverse heterocyclic scaffolds like triazoles, isoxazoles, and pyrazoles, which are prevalent in medicinal chemistry.[2][21]

-

Reduction: To access chiral allyl or saturated alcohols.

-

Mannich-type reactions: To generate propargylamines.

This modularity allows chemists to rapidly explore the chemical space around a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

Chiral terminal alkyne alcohols are more than just simple building blocks; they are strategic enablers in the quest for new medicines. The development of robust, scalable, and cost-effective asymmetric syntheses has made these compounds readily accessible, democratizing their use in both academic and industrial research.[12] As drug discovery continues to tackle increasingly complex biological targets, the unique combination of stereochemical definition and versatile reactivity offered by these molecules will ensure their central role in the synthetic chemist's toolbox. Future efforts will likely focus on developing even more efficient and sustainable catalytic methods, expanding the scope of bioorthogonal reactions involving alkynes, and further integrating these powerful motifs into automated synthesis platforms to accelerate the discovery of next-generation therapeutics.

References

-

Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. (URL: [Link])

-

Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. (URL: [Link])

-

Catalytic Asymmetric Synthesis of Chiral Propargylic Boron Compounds through B–H Bond Insertion Reactions. ACS Catalysis. (URL: [Link])

-

Direct Path from Alcohols to Alkynes. ChemistryViews. (URL: [Link])

-

Alkynes to Alcohols. Chemistry Steps. (URL: [Link])

-

Propargyl alcohol uses - Synthesis, and Safety. Rawsource. (URL: [Link])

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. (URL: [Link])

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. (URL: [Link])

-

Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. PMC. (URL: [Link])

-

Product Class 3: Propargylic Alcohols. Science of Synthesis. (URL: [Link])

-

Enantioselective Alkynylation of Aldehydes with 1-Haloalkynes Catalyzed by Tethered Bis(8-quinolinato) Chromium Complex. Journal of the American Chemical Society. (URL: [Link])

-

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters. (URL: [Link])

-

Examples of chiral N,O-ligands used for asymmetric alkynylation of aldehydes. ResearchGate. (URL: [Link])

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (URL: [Link])

-

Bioorthogonal Chemistry and Its Applications. ACS Publications. (URL: [Link])

-

Bioorthogonal chemistry. Wikipedia. (URL: [Link])

-

Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Chemistry Portal. (URL: [Link])

-

Recent advances in the application of alkynes in multicomponent reactions. PMC. (URL: [Link])

-

One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. (URL: [Link])

-

Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA. (URL: [Link])

-

Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. (URL: [Link])

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. (URL: [Link])

-

Asymmetric Direct Alkynylation Catalyzed by Chiral Ru−Bis(oxazolinyl)phenyl Complexes. Organic Letters. (URL: [Link])

-

Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry. (URL: [Link])

-

Constructing new bioorthogonal reagents and reactions. PMC. (URL: [Link])

-

Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. (URL: [Link])

-

Advances in click chemistry for drug discovery and development. Taylor & Francis Online. (URL: [Link])

-

Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. (URL: [Link])

-

Chiral Ligands for Pd-Catalyzed Asymmetric N-Allylations. ChemistryViews. (URL: [Link])

-

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters. (URL: [Link])

-

Click chemistry. Wikipedia. (URL: [Link])

-

Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. (URL: [Link])

-

Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry. (URL: [Link])

-

Preparation of Alkynes. Chad's Prep. (URL: [Link])

-

The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. (URL: [Link])

-

Bioorthogonal chemistry. eScholarship. (URL: [Link])

-

Enantioselective Alkynylation of Aldehydes Catalyzed by [2.2]Paracyclophane-Based Ligands. Organic Letters. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. rawsource.com [rawsource.com]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 13. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rua.ua.es [rua.ua.es]

- 18. Click Chemistry [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 21. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-Glycidyl Methyl Ether in Asymmetric Synthesis

Executive Summary

(R)-Glycidyl methyl ether (CAS 64491-70-9), also known as (R)-2-(methoxymethyl)oxirane, is a high-value chiral building block used in the synthesis of enantiopure pharmaceuticals, agrochemicals, and functional materials.[1] Its utility stems from the interplay between the strained epoxide ring and the methyl ether functionality, which allows for versatile, regioselective ring-opening reactions. This guide provides a technical deep-dive into its reactivity profiles, specific application in drug development (e.g., nitroimidazole derivatives), and validated experimental protocols for nucleophilic functionalization.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (2R)-2-(methoxymethyl)oxirane |

| CAS Number | 64491-70-9 (Note: (S)-isomer is 64491-68-5) |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Boiling Point | 110–111 °C |

| Density | 0.982 g/mL at 25 °C |

| Optical Rotation | [α]²⁰/D −15° (c = 5 in toluene) |

| Solubility | Miscible with alcohols, ethers, and most organic solvents; soluble in water.[2] |

Mechanistic Principles: Regioselectivity in Ring Opening

The core utility of (R)-glycidyl methyl ether lies in the predictable regioselectivity of its epoxide ring opening. The site of nucleophilic attack (C2 vs. C3) is dictated by the reaction conditions (Basic vs. Acidic).

Basic/Nucleophilic Conditions (Sₙ2-like)

Under neutral or basic conditions, strong nucleophiles (amines, azides, alkoxides) attack the less hindered C3 position . This pathway proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at C3 (though C3 is not a stereocenter in this molecule, the chiral center at C2 is preserved).

Acidic/Lewis Acid Conditions (Sₙ1-like)

In the presence of Lewis acids (e.g., BF₃·OEt₂, Ti(OiPr)₄) or Brønsted acids, the epoxide oxygen is activated. The nucleophilic attack often shifts toward the more substituted C2 position due to the ability of the substituted carbon to better stabilize the developing positive charge (partial carbocation character). However, steric factors from the methoxymethyl group can still influence selectivity, often leading to mixtures unless specific catalysts are employed.

Visualization: Regioselective Pathways

Figure 1: Divergent reaction pathways based on catalytic environment. Basic conditions preserve the chiral integrity of the C2 center by attacking the distal C3 carbon.

Synthetic Workflows & Protocols

Pharmaceutical Application: Synthesis of Nitroimidazole Derivatives

(R)-Glycidyl methyl ether is a critical intermediate in the synthesis of hypoxia-imaging agents and radiosensitizers, such as Misonidazole analogues. The following workflow describes the coupling of a 2-nitroimidazole core with the chiral ether.

Validated Protocol: Coupling with 2-Nitroimidazole

Context: Synthesis of chiral hypoxia markers.

-

Reagents: 2-Nitroimidazole (1.0 equiv), (R)-Glycidyl methyl ether (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Anhydrous Ethanol (EtOH) or DMF.

-

Procedure:

-

Dissolve 2-nitroimidazole in anhydrous EtOH under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate the imidazole nitrogen.

-

Add (R)-glycidyl methyl ether dropwise.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitroimidazole by TLC (EtOAc/Hexane).

-

Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient) to yield the (R)-alcohol derivative.

-

-

Outcome: The nucleophile (imidazole nitrogen) attacks the C3 position, yielding a secondary alcohol with the (R)-configuration retained at the ether linkage site.

Green Chemistry Protocol: Regioselective Azidolysis

The introduction of an azide group creates a precursor for "Click" chemistry (CuAAC) or reduction to an amine. This protocol uses water as the solvent, leveraging the hydrophobic effect to accelerate the reaction.

Protocol: Aqueous Ring Opening with Sodium Azide

Reference Standard: Fringuelli et al., J. Org.[3] Chem. 1999[3]

-

Reagents: (R)-Glycidyl methyl ether (1.0 mmol), Sodium Azide (NaN₃, 1.2 mmol), Ammonium Chloride (NH₄Cl, 1.0 mmol).

-

Conditions: Water (5 mL), pH controlled to ~9.0.

-

Procedure:

-

Dissolve NaN₃ and NH₄Cl in water.

-

Add (R)-glycidyl methyl ether in one portion.

-

Stir vigorously at 60 °C for 4 hours.

-

Extraction: Extract the mixture with Ethyl Acetate (3 x 10 mL).

-

Drying: Dry organic phase over Na₂SO₄ and concentrate.

-

-

Yield & Selectivity: Typically >90% yield of 1-azido-3-methoxy-2-propanol. The regioselectivity for C3 attack is >98% due to the basic nature of the azide anion and steric governance.

Polymerization: Thermoresponsive Polyethers

(R)-Glycidyl methyl ether undergoes Monomer-Activated Anionic Ring-Opening Polymerization (AROP) to form poly(glycidyl methyl ether). This polymer exhibits a Lower Critical Solution Temperature (LCST) in water, making it valuable for "smart" drug delivery systems.

-

Catalyst System: Tetraoctylammonium bromide (initiator) / Triisobutylaluminum (activator).[4]

-

Conditions: Toluene, 0 °C.

-

Result: Linear polyethers with controlled molecular weight and narrow dispersity (Đ < 1.1).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Optical Purity | Acid-catalyzed mechanism active; racemization at C2. | Ensure reaction pH is strictly basic (pH > 8). Avoid Lewis acids unless C2-inversion is desired. |

| Low Yield (Oligomerization) | Homopolymerization of the epoxide. | Use a slight excess of the nucleophile. Avoid high temperatures (>100°C) without dilution. |

| Regioisomer Mixtures | Weak nucleophile or steric crowding. | Switch to a less bulky solvent (e.g., MeOH vs t-BuOH). Add a phase transfer catalyst (e.g., TBAB) if using biphasic conditions. |

Safety & Handling

-

Flammability: High (Flash point ~17°C). Store in explosion-proof cabinets.

-

Peroxide Formation: Like all ethers, it can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.

-

Toxicity: Irritant to skin and eyes.[5][6] Potential alkylating agent (mutagenicity risk). Handle in a fume hood with nitrile gloves.

References

-

Sigma-Aldrich. (R)-(-)-Glycidyl methyl ether Product Specification and Properties. Link

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[3] Ring Opening of Epoxides with Sodium Azide in Water.[3] A Regioselective pH-Controlled Reaction. Journal of Organic Chemistry. Link

-

ResearchGate. Synthesis of Misonidazole derivatives: Reaction conditions and pathways. Link

-

Weinhart, M., et al. (2011). Linear Poly(glycidyl methyl ether): A Thermoresponsive Polyether with a Tunable Cloud Point. Macromolecular Chemistry and Physics. Link

-

CymitQuimica. Chemical Safety and Application Data for CAS 64491-70-9. Link

Sources

- 1. CAS RN 64491-70-9 | Fisher Scientific [fishersci.com]

- 2. CAS 64491-70-9: (R)-(-)-methylglycidyl ether | CymitQuimica [cymitquimica.com]

- 3. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: Enantioselective Characterization and Applications of 1-Methoxy-4-pentyn-2-ol

The following technical guide details the properties, synthesis, and applications of 1-methoxy-4-pentyn-2-ol enantiomers.

Executive Summary

1-Methoxy-4-pentyn-2-ol is a versatile chiral homopropargylic alcohol used as a high-value building block in the synthesis of complex natural products (e.g., polyketides, macrolides) and pharmaceutical intermediates. Its structure features three distinct functional handles—a terminal alkyne, a secondary alcohol, and a methyl ether—allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its enantiomers, including validated synthetic routes, physicochemical properties, and application workflows.

Chemical Identity & Stereochemistry

The molecule exists as two enantiomers, (R)- and (S)-, determined by the stereocenter at the C2 position. The absolute configuration is typically established by the chiral precursor used in synthesis.

| Feature | Description |

| IUPAC Name | 1-Methoxy-4-pentyn-2-ol |

| Common Name | Methyl propargyl ether alcohol (derivative) |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| SMILES | COCC(O)CC#C |

| Key Functional Groups | Secondary Alcohol (C2), Terminal Alkyne (C4), Methyl Ether (C1) |

Stereochemical Structures

-

(R)-Enantiomer: Derived from (R)-Glycidyl methyl ether.

-

(S)-Enantiomer: Derived from (S)-Glycidyl methyl ether.

Physicochemical Properties[1][2][3][4][5][6][7]

While specific experimental data for this intermediate is often proprietary or embedded in total synthesis papers, the following properties are derived from standard chemical data and analogous homopropargylic alcohols (e.g., 4-pentyn-2-ol).

| Property | Value (Estimated/Typical) | Notes |

| Physical State | Colorless to pale yellow liquid | At 25°C, 1 atm |

| Boiling Point | 150–160 °C | Extrapolated from 4-pentyn-2-ol (128°C) + methoxy contribution |

| Density | 0.94 – 0.98 g/mL | Typical for small oxygenated alkynes |

| Refractive Index ( | ~1.44 | Estimated |

| Flash Point | ~55–60 °C | Flammable (Class 3) |

| Solubility | Miscible in EtOH, DCM, THF, EtOAc | Limited solubility in water due to alkyne hydrophobicity |

| Optical Rotation ( | Non-zero; sign depends on enantiomer | Magnitude typically 10–30° (c=1, CHCl₃) |

Critical Note: The optical rotation sign is opposite for the (R) and (S) enantiomers.[1] Experimental validation is required for each specific batch, as solvent and concentration significantly affect the specific rotation value.

Synthesis & Resolution Methodologies

The most reliable route to enantiopure 1-methoxy-4-pentyn-2-ol is the regioselective ring-opening of chiral glycidyl methyl ethers. This method preserves the stereochemistry of the starting material.

Asymmetric Synthesis (Epoxide Opening)

This protocol utilizes commercially available chiral epoxides. The reaction proceeds via nucleophilic attack of the acetylide anion at the less hindered carbon (C3) of the epoxide.

Precursors:

-

(R)-Glycidyl Methyl Ether (CAS: 14207-65-9)

(R)-Product -

(S)-Glycidyl Methyl Ether (CAS: 14207-66-0)

(S)-Product

Protocol:

-

Reagent Preparation: Generate Lithium Acetylide in situ using

-BuLi and acetylene gas in THF at -78°C, or use commercially available Lithium Acetylide-Ethylenediamine complex. -

Addition: Add

(Lewis acid catalyst) to the chiral glycidyl methyl ether solution in THF at -78°C. -

Reaction: Slowly add the epoxide solution to the acetylide mixture.

-

Quench: Warm to 0°C and quench with saturated

. -

Purification: Extract with

, dry over

Kinetic Resolution (Enzymatic)[10]

For racemic starting material, enzymatic resolution offers a cost-effective route to high enantiomeric excess (

-

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

-

Acyl Donor: Vinyl acetate or Vinyl butyrate.

-

Mechanism: The lipase selectively acylates one enantiomer (typically the (R)-alcohol), leaving the (S)-alcohol unreacted.

Figure 1: Enzymatic kinetic resolution workflow for separating enantiomers.

Applications in Drug Discovery[11]

1-Methoxy-4-pentyn-2-ol serves as a "chiral linchpin" in convergent synthesis. Its functionality allows it to link two different fragments via the alkyne and the alcohol.

Key Transformations:

-

Alkyne Functionalization:

-

Sonogashira Coupling: Arylation/alkenylation of the terminal alkyne.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

-

Alcohol Manipulation:

-

Mitsunobu Reaction: Inversion of stereocenter to install amines or esters.

-

Oxidation: Conversion to the ketone for diastereoselective reductions.

-

Application Pathway Diagram

Figure 2: Divergent synthetic utility of the 1-methoxy-4-pentyn-2-ol scaffold.

Safety & Handling

-

Hazards: The compound is a terminal alkyne and a volatile organic liquid.

-

Flammability: High. Keep away from heat, sparks, and open flames. Store under inert atmosphere (Nitrogen/Argon).

-

Reactivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury. Avoid contact with these metals in their elemental or ionic forms during storage.

-

Health: Irritant to eyes, skin, and respiratory system. Use in a fume hood.

-

-

Storage: Store at 2–8°C in a tightly sealed container.

References

-

Glycidyl Ether Synthesis: Organic Syntheses, Coll. Vol. 7, p. 386 (1990); Vol. 63, p. 140 (1985).

-

Lipase Resolution: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 2007.

-

Alkyne Chemistry: Trost, B. M. "Acetylene and Its Derivatives in Organic Synthesis." Science, 1991.

-

Precursor Data: PubChem Compound Summary for (R)-Glycidyl methyl ether (CAS 14207-65-9).

Sources

A Technical Guide to Chiral Bifunctional Alkyne Alcohol Intermediates: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

This guide provides an in-depth exploration of chiral bifunctional alkyne alcohol intermediates, pivotal building blocks in modern synthetic organic chemistry and pharmaceutical development. We will delve into the core principles of their synthesis, the mechanistic intricacies of catalytic systems, and their strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these versatile synthons in their work.

The Strategic Imperative of Chirality in Drug Development

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. A significant portion of pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or even toxic. This underscores the critical need for enantioselective synthesis to produce single-enantiomer drugs.[1] Chiral bifunctional alkyne alcohols, also known as propargyl alcohols, are invaluable intermediates in this pursuit, offering a unique combination of a stereogenic carbinol center and a synthetically versatile alkyne moiety.[2][3] These functionalities allow for a wide array of subsequent transformations, making them powerful precursors for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2][4]

Asymmetric Synthesis of Chiral Alkyne Alcohols: A Mechanistic Approach

The most direct and atom-economical method for synthesizing chiral alkyne alcohols is the asymmetric alkynylation of prochiral aldehydes.[5][6] This transformation hinges on the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack of the alkyne on the carbonyl group. The success of these reactions lies in the design of catalysts that often exhibit a "bifunctional character," meaning they can activate both the nucleophile (alkyne) and the electrophile (aldehyde) simultaneously.[6][7]

Catalytic Systems for Asymmetric Alkynylation

Several robust catalytic systems have been developed for the asymmetric addition of terminal alkynes to aldehydes. The choice of catalyst is often dictated by the substrate scope, desired enantioselectivity, and operational simplicity.

-

Zinc-Based Catalysts: The combination of a zinc salt, such as Zn(OTf)₂, and a chiral ligand like (+)-N-methylephedrine provides a practical and highly enantioselective method for the synthesis of propargylic alcohols from terminal alkynes and aldehydes.[7] These reactions are often tolerant of air and moisture, making them amenable to standard laboratory conditions.[7] The proposed mechanism involves the formation of a chiral zinc-amino alkoxide complex that coordinates both the aldehyde and the zinc acetylide, facilitating a highly organized, enantioselective addition.

-

Indium-Based Catalysts: The In(III)/BINOL system is another powerful catalyst for asymmetric alkynylation, demonstrating broad substrate generality with high enantioselectivity.[6][7] The bifunctional nature of this catalyst is believed to be key to its success, where the indium center acts as a Lewis acid to activate the aldehyde, while the BINOL ligand facilitates the deprotonation of the alkyne and directs the nucleophilic attack.[6][7]

-

Ruthenium-Based Catalysts: Chiral ruthenium complexes, particularly those bearing bis(oxazolinyl)phenyl (phebox) ligands, have emerged as highly effective catalysts for the direct asymmetric alkynylation of aldehydes.[8] These systems can achieve excellent enantioselectivities with low catalyst loadings.

Below is a table summarizing the performance of selected catalytic systems for the asymmetric alkynylation of benzaldehyde with phenylacetylene.

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Zn(OTf)₂ | (+)-N-methylephedrine | Toluene | 23 | 95 | 99 | [7] |

| In(O-i-Pr)₃ | (R)-BINOL | THF | 25 | 98 | 97 | [6] |

| [RuCl₂(p-cymene)]₂ | (S)-i-Pr-phebox | Toluene | 25 | 96 | 98 | [8] |

Experimental Protocol: Asymmetric Alkynylation using Zn(OTf)₂ and (+)-N-methylephedrine

This protocol describes a general procedure for the enantioselective addition of a terminal alkyne to an aldehyde, adapted from the work of Carreira and co-workers.[7]

Materials:

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(+)-N-methylephedrine

-

Triethylamine (Et₃N)

-

Aldehyde

-

Terminal alkyne

-

Anhydrous toluene

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.11 eq).

-

Add anhydrous toluene to dissolve the solids.

-

Add the aldehyde (1.0 eq) to the solution.

-

Add the terminal alkyne (1.2 eq) followed by triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis and compared to literature values for the specific substrates used.

The Bifunctional Nature of Chiral Alkyne Alcohols in Synthesis

Chiral bifunctional alkyne alcohols are not only the products of elegant asymmetric catalysis but are also versatile intermediates that can be elaborated in numerous ways. The hydroxyl group can be used to direct subsequent reactions, act as a nucleophile, or be transformed into a good leaving group. The alkyne moiety can undergo a plethora of transformations, including reduction, oxidation, hydration, and various coupling reactions.

Key Transformations of Chiral Alkyne Alcohols

The synthetic utility of chiral propargyl alcohols is vast. Below is a diagram illustrating some of the key transformations.

Caption: Synthetic transformations of chiral alkyne alcohols.

Application in the Synthesis of Drug Molecules: The Case of Efavirenz

A compelling example of the utility of chiral alkyne alcohols in drug synthesis is the preparation of the anti-HIV drug Efavirenz. A key step in several synthetic routes to Efavirenz involves the enantioselective synthesis of a specific propargylic alcohol intermediate.[9] Catalytic asymmetric alkynylation of a trifluoromethyl ketone precursor provides the desired chiral alcohol with high enantioselectivity.[9] This intermediate is then cyclized to form the core structure of Efavirenz.

Caption: Key steps in the synthesis of an Efavirenz intermediate.

Future Perspectives and Emerging Trends

The field of asymmetric synthesis of chiral alkyne alcohols continues to evolve. Current research focuses on the development of more sustainable and efficient catalytic systems, including those that utilize earth-abundant metals and operate under milder conditions. Furthermore, the application of these intermediates in biocatalysis and flow chemistry is gaining traction, offering new avenues for the environmentally friendly production of chiral pharmaceuticals.[4][10][11] The combination of metal catalysis and enzyme catalysis, for instance, presents a powerful strategy for synthesizing chiral pharmaceutical intermediates with high yield and selectivity.[10][11]

Conclusion

Chiral bifunctional alkyne alcohol intermediates are indispensable tools in the arsenal of the modern synthetic chemist. The development of robust and highly selective catalytic methods for their synthesis has paved the way for the efficient construction of complex chiral molecules. Their unique combination of a stereogenic center and a versatile alkyne functionality ensures their continued importance in the discovery and development of new medicines. A deep understanding of the underlying principles of their synthesis and reactivity is crucial for any scientist working at the forefront of pharmaceutical research.

References

-

Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Highly Enantioselective Synthesis of Propargylic Alcohols from Terminal Alkynes and Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

-

Boruah, M., & Boruah, R. C. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(36), 15371-15386. [Link]

-

Chen, Y., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing, 9(1), 1-10. [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Yadav, V. G., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability. [Link]

-

Li, Z. (2009). Asymmetric Syntheses and Applications of Propargylic Alcohols and Amines. LSU Doctoral Dissertations. [Link]

-

Chen, S., et al. (2026). Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. Organic Letters. [Link]

-

Coupling metal and whole-cell catalysis to synthesize chiral alcohols. (2022). Bioresources and Bioprocessing. [Link]

-

Xiao, J., & Li, X. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 57(34), 10930-10934. [Link]

-

Moteki, S. A., et al. (2012). In Situ Preparation of Chiral Bifunctional Catalysts and Their Application to Asymmetric Michael Addition Reactions. Organic Letters, 14(17), 4642–4645. [Link]

-

One-pot transformation of alkynes into alcohols and amines with formic acid. (2018). Green Chemistry. [Link]

-

Singer, R. A., et al. (2017). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development, 21(11), 1826–1831. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]

-

Organic Letters Ahead of Print. (2026). ACS Publications. [Link]

-

Trost, B. M., & Weiss, A. H. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. The Journal of Organic Chemistry, 78(24), 12534–12550. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules. [Link]

-

Takita, R., et al. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society, 127(39), 13760–13761. [Link]

-

Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. (2024). RSC Publishing. [Link]

-

Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. (2012). Nature Communications. [Link]

-

Frantz, D. E., et al. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

-

Yin, S., et al. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules. [Link]

-

Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub. [Link]

-

Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. (2024). Organic Chemistry Portal. [Link]

-

Soai, K., et al. (1987). Catalytic Asymmetric Synthesis of Optically Active Alkynyl Alcohols by Enantioselective Alkynylation of Aldehydes and by Enantioselective Alkylation of Alkynyl Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]

-

Ito, J., et al. (2008). Asymmetric Direct Alkynylation Catalyzed by Chiral Ru−Bis(oxazolinyl)phenyl Complexes. Organic Letters, 10(21), 4787–4790. [Link]

-

Alkyne Reactions. (2021). YouTube. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Libra ETD [libraetd.lib.virginia.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of (2R)-1-Methoxypent-4-yn-2-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of (2R)-1-methoxypent-4-yn-2-ol, a valuable chiral building block, starting from the readily available (R)-glycidyl methyl ether. The protocol is centered around a highly regioselective and stereoretentive ring-opening of the epoxide with a lithium acetylide nucleophile. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into process optimization and characterization. This guide is designed to be a self-validating system, ensuring researchers can confidently replicate and adapt this synthesis for applications in medicinal chemistry and complex molecule synthesis.

Introduction and Scientific Rationale

Chiral propargyl alcohols are privileged structural motifs in organic synthesis, serving as versatile intermediates for the construction of complex, biologically active molecules. The target molecule, this compound, incorporates a terminal alkyne for further functionalization (e.g., via click chemistry or Sonogashira coupling) and a defined stereocenter, making it a highly sought-after synthon.

The synthetic strategy detailed herein leverages the inherent reactivity of epoxides. Due to significant ring strain (~13 kcal/mol), epoxides are susceptible to ring-opening by a wide array of nucleophiles even without a traditionally good leaving group.[1][2] The chosen starting material, (R)-glycidyl methyl ether, offers a cost-effective and enantiomerically pure source of the required stereocenter. The nucleophile, lithium acetylide, is generated in situ from acetylene and a strong organolithium base.

The causality behind this experimental design is rooted in the principles of stereoelectronic control. The reaction proceeds via an SN2 mechanism, where the acetylide anion, a potent nucleophile, attacks one of the epoxide carbons.[3][4] In the absence of acidic catalysis, this attack is sterically controlled, favoring the less substituted carbon atom of the epoxide ring. This regioselectivity is crucial for achieving the desired product isomer. Furthermore, the SN2 attack mandates an inversion of configuration at the point of attack; however, since the attack occurs at the achiral C3 position of the glycidyl ether, the original stereochemistry at the C2 position is preserved, leading to the desired (2R) product with high fidelity.

Reaction Mechanism and Stereochemical Pathway

The core of this synthesis is the nucleophilic addition of an acetylide anion to an epoxide. The reaction proceeds in two distinct stages:

-

Formation of the Nucleophile: Acetylene is a weak acid (pKa ≈ 25) and can be deprotonated by a strong base like n-butyllithium (n-BuLi) to form the highly nucleophilic lithium acetylide. This step must be performed under anhydrous conditions and at low temperatures to prevent side reactions.

-

Nucleophilic Ring-Opening: The generated acetylide anion attacks the terminal, least sterically hindered carbon of the (R)-glycidyl methyl ether.[1][5] This is a classic SN2-type ring-opening reaction. The attack from the backside of the C-O bond leads to the opening of the three-membered ring and the formation of a lithium alkoxide intermediate. The stereocenter at C2 remains untouched throughout this process.

-

Protonation: The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents

| Reagent/Material | Grade | CAS No. | M. Wt. ( g/mol ) | Quantity | Supplier (Example) |

| (R)-Glycidyl methyl ether | ≥98% ee | 112335-02-1 | 88.11 | 4.41 g (50 mmol) | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 109-72-8 | 64.06 | 22 mL (55 mmol) | Acros Organics |

| Acetylene Gas | Purified | 74-86-2 | 26.04 | ~1.5 L (excess) | Praxair |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | 109-99-9 | 72.11 | 250 mL | Fisher Scientific |

| Saturated aq. NH₄Cl | Reagent | 12125-02-9 | 53.49 | 100 mL | VWR |

| Diethyl Ether (Et₂O) | ACS Grade | 60-29-7 | 74.12 | 300 mL | J.T. Baker |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | 7487-88-9 | 120.37 | ~20 g | EMD Millipore |

| Celite® 545 | N/A | 61790-53-2 | N/A | ~10 g | Sigma-Aldrich |

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a gas inlet connected to a nitrogen/argon line with a bubbler. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Acetylide Formation:

-

To the reaction flask, add 200 mL of anhydrous THF via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 22 mL (55 mmol, 1.1 eq) of 2.5 M n-BuLi in hexanes via syringe over 15 minutes, keeping the internal temperature below -70 °C.

-

Purge a balloon of acetylene gas by bubbling it through concentrated H₂SO₄ (to remove acetone) and then through a column of CaCl₂ (to dry).

-

Bubble the purified acetylene gas through the n-BuLi solution at a moderate rate. A white precipitate of lithium acetylide will form. Continue bubbling for 45 minutes to ensure complete formation.

-

-

Epoxide Addition:

-

Dissolve 4.41 g (50 mmol) of (R)-glycidyl methyl ether in 50 mL of anhydrous THF.

-

Add this solution dropwise to the stirred lithium acetylide suspension at -78 °C over 30 minutes.

-

-

Reaction Progression:

-

Stir the reaction mixture at -78 °C for an additional hour.

-

After 1 hour, remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath over approximately 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc, staining with vanillin).

-

-

Reaction Quench:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Quench the reaction by slowly and carefully adding 100 mL of saturated aqueous NH₄Cl solution dropwise. Caution: Gas evolution may occur.

-

-

Aqueous Workup:

-

Allow the mixture to warm to room temperature. Transfer the contents to a 1 L separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

-

Drying and Concentration:

-

Combine all organic layers and dry over anhydrous MgSO₄.

-

Filter the mixture through a pad of Celite® 545, washing the pad with a small amount of diethyl ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient solvent system (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.

-

Expected Results and Characterization

This protocol is expected to provide the target compound with good yield and high enantiomeric purity.

| Parameter | Expected Value/Data |

| Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| Purity (by ¹H NMR) | >98% |

| Optical Rotation [α]D²⁰ | Approx. -15.0° (c 1.0, CHCl₃) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.50 (dd, 1H), 3.45 (dd, 1H), 3.95 (m, 1H), 2.45 (m, 2H), 2.05 (t, 1H), 2.50 (br s, 1H, OH) |